

Cyetpyrafen and Its Non-Target Effects on Beneficial Insects: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyetpyrafen

Cat. No.: B12958598

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-target effects of the acaricide **Cyetpyrafen** on beneficial insects. Due to the limited availability of public data on **Cyetpyrafen**, this guide also includes data on structurally related compounds with the same mode of action, namely cyenopyrafen and cyflumetofen, to provide a broader context. The performance of these compounds is compared with other commonly used acaricides and insecticides.

Executive Summary

Cyetpyrafen is a novel acaricide that functions as a mitochondrial complex II inhibitor.^[1] While it demonstrates high efficacy against target mite species, its impact on beneficial insects is a critical consideration for its integration into sustainable pest management programs. Existing research suggests a degree of selectivity, with some studies indicating low toxicity to certain predatory mites. However, a comprehensive dataset on a wide range of beneficial insects, including pollinators and other predators, is not yet publicly available. This guide synthesizes the current knowledge, highlighting both the potential safety and the areas where further research is urgently needed.

Data on Non-Target Effects

The following tables summarize the available quantitative data on the lethal and sublethal effects of **Cyetpyrafen** and other pesticides on key beneficial insects. It is important to note

that direct comparative studies under uniform conditions are scarce, and thus, comparisons should be made with caution.

Table 1: Effects on Predatory Mites (Acari: Phytoseiidae)

Active Ingredient	Species	Endpoint	Value	IOBC Toxicity Class ¹	Source(s)
Cyetpyrafen	Neoseiulus californicus	Population Growth	No significant negative effect	-	[2]
Cyenopyrafen	Amblyseius swirskii	LC50	0.357 ppm	-	[3]
Cyenopyrafen	Amblyseius swirskii	Fecundity (at LC30)	Reduced to 19.55 offspring/female	-	[3]
Cyflumetofen	Neoseiulus californicus	Adult Longevity	Reduced at LC30	-	[4]
Cyflumetofen	Phytoseiulus persimilis	Adult Longevity	Reduced at LC30	-	[4]
Abamectin	Euseius amissibilis	LC50 (direct contact)	4.51 mg a.i./L	Toxic	[5]
Abamectin	Euseius amissibilis	LC50 (residual)	24.78 mg a.i./L	Toxic	[5]
Bifenazate	Euseius amissibilis	LC50 (direct contact)	> Maximum tested concentration	Harmless	[5]
Bifenthrin	Amblyseius swirskii	Mortality	Extremely toxic	4 - Harmful	[4]
Bifenthrin	Phytoseiulus persimilis	Mortality	Extremely toxic	4 - Harmful	[4]
Hexythiazox	Amblyseius swirskii	Mortality (adults)	Toxic	-	[6]
Spinosad	Amblyseius swirskii	Mortality	Harmful	-	[7]

Deltamethrin	Amblyseius swirskii	Mortality	Harmful	-	[7]
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¹IOBC Toxicity Classification: 1 = Harmless (<25% mortality), 2 = Slightly harmful (25-50% mortality), 3 = Moderately harmful (51-75% mortality), 4 = Harmful (>75% mortality).[8]

Table 2: Effects on Predatory Insects

Active Ingredient	Species	Endpoint	Value	IOBC Toxicity Class ¹	Source(s)
Cyetpyrafen	Orius strigicollis	Selectivity Ratio ²	22.1	-	[9]
Cyenopyrafen	Coccinella spp.	Population Reduction (field)	20.72% - 40.85%	-	[10]
Acetamiprid	Coccinella septempunctata	LC50 (2nd instar larvae)	9.412 mg a.i./L	-	[11]
Lambda-cyhalothrin	Coccinella septempunctata	Ingestion	High mortality within 3 hours	-	[12]
Imidacloprid	Orius laevigatus	Mortality (contact)	Very toxic	4 - Harmful	[13]
Deltamethrin	Orius laevigatus	Mortality (contact)	Detrimental	4 - Harmful	[13]

¹IOBC Toxicity Classification: 1 = Harmless (<25% mortality), 2 = Slightly harmful (25-50% mortality), 3 = Moderately harmful (51-75% mortality), 4 = Harmful (>75% mortality).[8]

²Selectivity Ratio: LR50 of the pest (Thrips hawaiiensis) / LR50 of the predator. A higher ratio indicates greater selectivity.

Table 3: Effects on Pollinators

Active Ingredient	Species	Endpoint	Value/Effect	Source(s)
Cyflumetofen	Apis mellifera (Honey Bee)	Sublethal Effects (acute exposure)	Damage to midgut, changes in hypopharyngeal glands	[14]
Cyflumetofen	Apis mellifera (Honey Bee)	Acute Contact Toxicity	Low	[15]
Imidacloprid	Apis mellifera (Honey Bee)	Olfactory Learning & Memory	Impaired	[2]
Lambda-cyhalothrin	Bombus terrestris (Bumblebee)	Foraging Behavior	Deteriorated performance over time	[16]

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. Below are generalized protocols for key experiments, based on guidelines from the International Organisation for Biological Control (IOBC) and the Organisation for Economic Co-operation and Development (OECD).[17][18]

Residual Contact Toxicity Test for Predatory Mites (e.g., *Amblyseius swirskii*)

This laboratory test evaluates the lethal and sublethal effects of a pesticide on predatory mites.

- **Test Units:** Glass plates, petri dishes, or detached leaves are used as the substrate. For detached leaves, they are placed on a moistened cotton or agar bed to maintain turgor.

- **Pesticide Application:** The test substance is applied to the substrate at a range of concentrations, including a control (water or solvent) and a toxic standard. Application is typically done using a precision sprayer to ensure uniform coverage.
- **Exposure:** Once the pesticide residue has dried, adult female predatory mites are introduced to the treated surfaces. A food source, such as pollen or spider mite eggs, is provided.
- **Assessment:**
 - **Lethality:** Mortality is assessed at specific time points (e.g., 24, 48, 72 hours, and 7 days). Mites that are immobile when gently prodded are considered dead.
 - **Sublethal Effects:** Surviving females are transferred to new, untreated arenas and their fecundity (number of eggs laid per female per day) and the hatch rate of the eggs are monitored for a defined period (e.g., 7-14 days).
- **Data Analysis:** The results are used to calculate lethal concentrations (e.g., LC50) and effect concentrations (e.g., EC50) for reproductive parameters. The mortality data is often used to classify the pesticide according to the IOBC toxicity scale.

Acute Contact and Oral Toxicity Test for Honey Bees (e.g., *Apis mellifera*)

These tests are based on OECD guidelines 214 and 213, respectively.[\[16\]](#)[\[19\]](#)

Contact Toxicity:

- **Test Subjects:** Young adult worker bees are collected from healthy, queen-right colonies.
- **Application:** A micro-applicator is used to apply a precise dose of the test substance dissolved in a suitable solvent directly to the dorsal thorax of each bee. A control group is treated with the solvent only.
- **Observation:** The bees are kept in cages with a food supply (sucrose solution) and observed for mortality at 24, 48, and up to 96 hours.
- **Endpoint:** The LD50 (the dose that is lethal to 50% of the test population) is calculated.

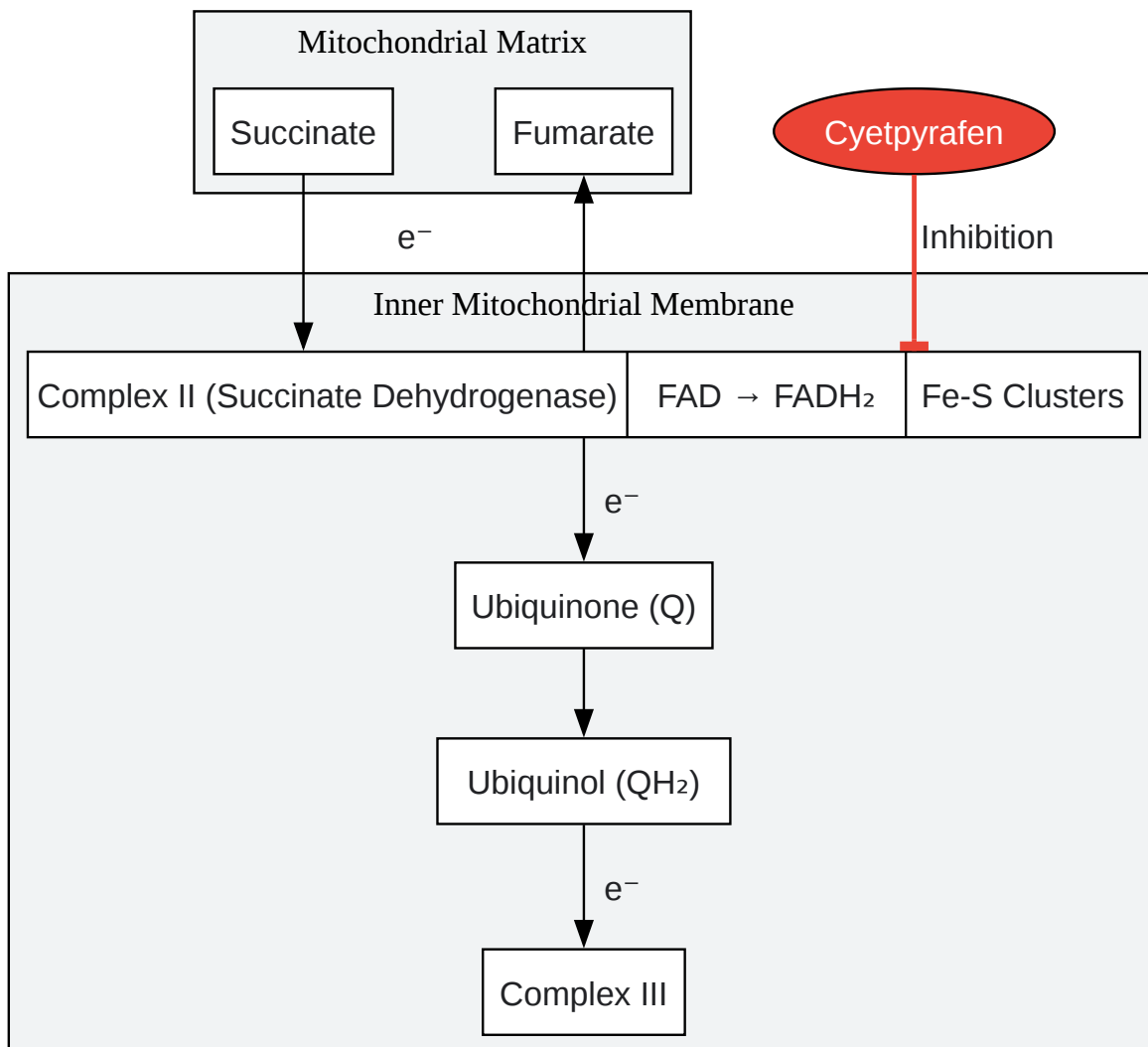
Oral Toxicity:

- Test Subjects: As above, young adult worker bees are used.
- Exposure: Bees are starved for a short period and then provided with a sucrose solution containing a known concentration of the test substance.
- Observation: After a defined feeding period, the bees are transferred to cages with a clean food source. Mortality is recorded at 24, 48, and up to 96 hours.
- Endpoint: The LD50 is calculated based on the amount of active ingredient consumed.

Visualizations

Mode of Action: Inhibition of Mitochondrial Complex II

Cyetpyrafen's mode of action is the inhibition of the mitochondrial electron transport chain at complex II (succinate dehydrogenase).[15] This disrupts the production of ATP, the primary energy currency of the cell.

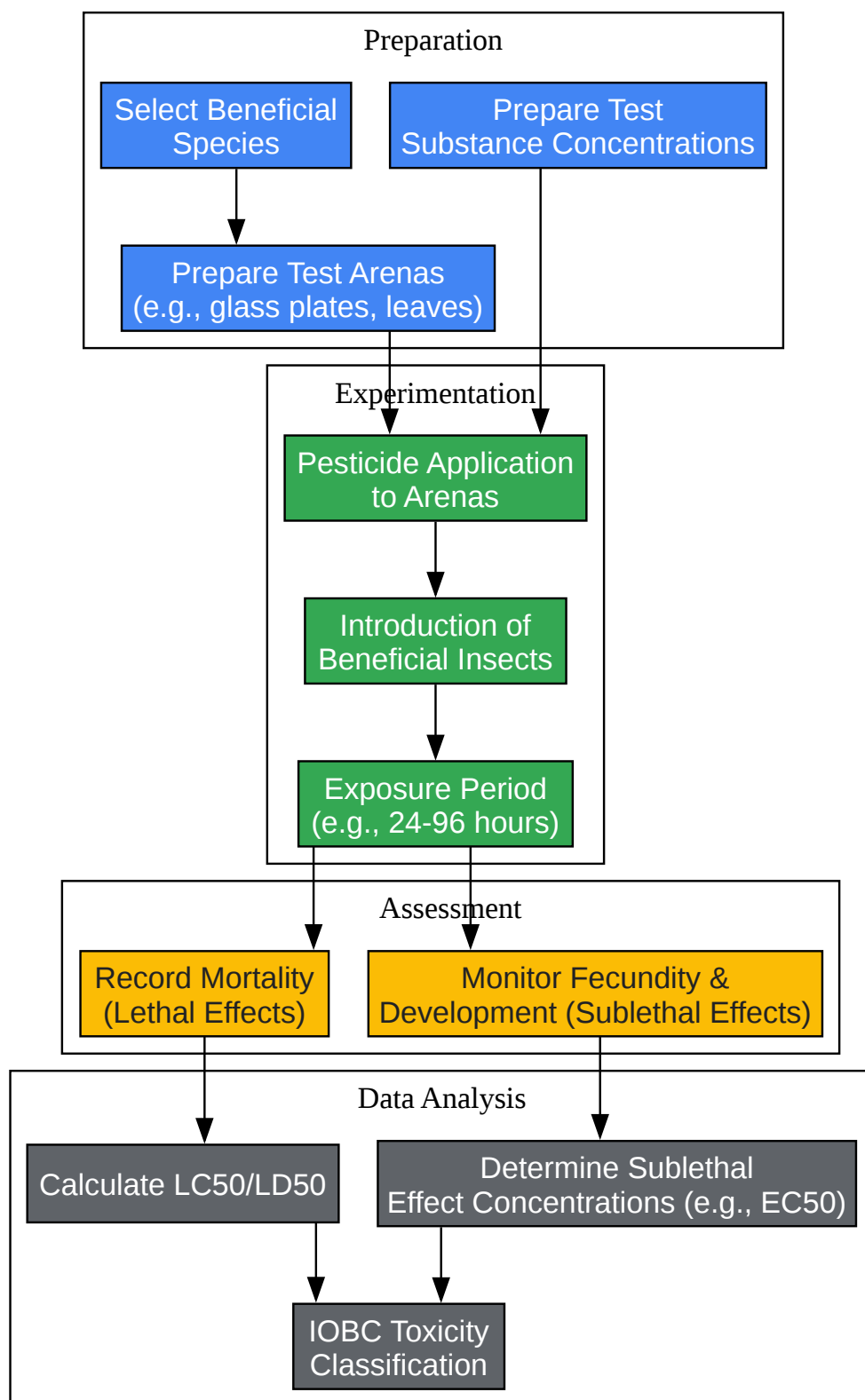


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Cyetpyrafen's inhibitory action on mitochondrial complex II.

Experimental Workflow for Assessing Non-Target Effects

The following diagram illustrates a typical workflow for evaluating the toxicity of a pesticide on a beneficial insect.



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Workflow for pesticide toxicity testing on beneficial insects.

Conclusion

Based on the currently available data, **Cyetpyrafen** and its related compounds (cyenopyrafen and cyflumetofen) demonstrate a variable impact on beneficial insects. While they appear to be relatively safe for some predatory mites, which is advantageous for their use in integrated mite management programs, there are indications of potential harm to other beneficials, including predatory bugs, coccinellids, and pollinators. The lack of a comprehensive public dataset for **Cyetpyrafen** underscores the need for further independent research to fully characterize its ecotoxicological profile. Researchers and drug development professionals should consider these data gaps when evaluating **Cyetpyrafen** as part of a sustainable agricultural strategy. Future studies should focus on generating robust lethal and sublethal data for a wider range of non-target species, particularly pollinators, under both laboratory and field conditions.

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- To cite this document: BenchChem. [Cyetpyrafen and Its Non-Target Effects on Beneficial Insects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12958598#non-target-effects-of-cyetpyrafen-on-beneficial-insects]

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